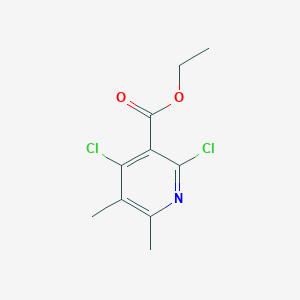

Ethyl 2,4-dichloro-5,6-dimethylnicotinate

Description

Properties

IUPAC Name |

ethyl 2,4-dichloro-5,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-4-15-10(14)7-8(11)5(2)6(3)13-9(7)12/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFHEXAQPDSFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1Cl)C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401163841 | |

| Record name | 3-Pyridinecarboxylic acid, 2,4-dichloro-5,6-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77629-52-8 | |

| Record name | 3-Pyridinecarboxylic acid, 2,4-dichloro-5,6-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77629-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2,4-dichloro-5,6-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

Key Reaction Steps:

-

Chlorination : POCl₃ replaces hydroxyl and keto groups with chlorine atoms.

-

Esterification : Methanol mediates the conversion of intermediate acid chlorides to the ethyl ester.

Mechanistic Insight :

The reaction proceeds via a two-step pathway:

Alternative Synthetic Routes

Sandmeyer-Type Reactions

Aminopyridine derivatives undergo halogenation via radical or cationic pathways using copper(II) bromide and alkyl nitrites. However, this method is less efficient for ethyl 2,4-dichloro-5,6-dimethylnicotinate due to competing side reactions (e.g., acetamide formation).

Example:

-

Substrate : 2-Amino-5-cyclopropylpyridine.

-

Reagents : CuBr₂, amyl nitrite.

-

Outcome : Predominant formation of (pyridin-2-yl)acetamide (58%) instead of target bromopyridines.

Comparative Analysis of Methods

Purification and Characterization

-

Recrystallization : 2-Propanol is the solvent of choice, yielding colorless crystals.

-

Chromatography : Silica gel column chromatography (EtOAc/hexane) resolves minor impurities.

-

Spectroscopy : ¹H NMR (CDCl₃) peaks at δ 1.41 (t, 3H, J=7.2 Hz), 2.30 (s, 3H), 2.49 (s, 3H).

Applications in Pharmaceutical Synthesis

This compound serves as a precursor for:

Scientific Research Applications

Ethyl 2,4-dichloro-5,6-dimethylnicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-5,6-dimethylnicotinate involves its interaction with specific molecular targets. The presence of chlorine and methyl groups can influence its binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Substituents : 2,4-dichloro (electron-withdrawing) and 5,6-dimethyl (electron-donating) groups.

- Molecular Formula: C₁₁H₁₂Cl₂NO₂ (calculated).

- Molecular Weight : 264.12 g/mol (calculated).

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Ethyl 2,4-dichloro-5,6-dimethylnicotinate and related compounds:

Physicochemical Properties

- Lipophilicity : The 5,6-dimethyl groups in this compound enhance lipophilicity (logP ~2.8 estimated) compared to Ethyl 4,6-dichloronicotinate (logP ~2.2).

- Thermal Stability : Methyl/ethyl esters with multiple chloro groups may decompose above 200°C, necessitating low-temperature storage .

Q & A

Q. What are the standard synthetic routes for Ethyl 2,4-dichloro-5,6-dimethylnicotinate, and how do reaction conditions influence yield?

The compound is typically synthesized via deoxygenative chlorination of pyridone precursors using phosphorus oxychloride (POCl₃). A modified procedure involves refluxing ethyl dioxonicotinate derivatives with POCl₃ at 106°C under inert atmosphere, followed by quenching with methanol to stabilize the product . Key factors affecting yield include:

- Temperature control : Higher temperatures (>100°C) improve chlorination efficiency but may increase side reactions.

- Solvent selection : Toluene or 2-propanol enhances solubility and reduces decomposition .

- Atmosphere : Argon or nitrogen prevents oxidation of intermediates .

| Synthesis Step | Conditions | Yield Impact |

|---|---|---|

| Chlorination with POCl₃ | 106°C, anhydrous, inert gas | Critical for complete conversion |

| Methanol quenching | 0°C, rapid stirring | Minimizes ester hydrolysis |

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography using dichloromethane/hexane (2:1) is effective for separating the target compound from byproducts like ethyl tetrahydroquinoline derivatives . Recrystallization in cold methanol or ethanol further enhances purity (>95%) by removing unreacted starting materials .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- ¹H NMR : Peaks at δ 7.90 (d, J = 2.0 Hz) and 7.73 (d, J = 2.0 Hz) confirm aromatic protons.

- ¹³C NMR : Signals at δ 162.0 (ester carbonyl) and 154.5 (chlorinated pyridine carbons) validate the core structure .

- Melting Point : Consistent with literature (e.g., 100–101°C) ensures crystallinity .

Advanced Research Questions

Q. How can reaction optimization address scalability challenges in synthesizing this compound?

Traditional sealed-tube methods pose explosion risks and limit batch size. A scalable alternative involves:

- Atmospheric-pressure chlorination : Replacing sealed reactors with reflux condensers reduces safety hazards .

- Catalytic POCl₃ : Adding dimethylformamide (DMF) as a catalyst lowers reaction time and temperature .

Data Contradiction Note : While some protocols report >80% yield under sealed conditions, open systems may require iterative optimization to achieve comparable results .

Q. What strategies improve regioselectivity during alkylation or substitution reactions involving this compound?

The 2- and 4-chloro positions exhibit differing reactivity due to steric and electronic effects:

- Electronic effects : The 4-position is more electrophilic, favoring nucleophilic substitution with amines or alkoxides.

- Steric hindrance : Bulky reagents (e.g., tert-butylamines) selectively target the 2-position .

- Temperature modulation : Lower temperatures (0–25°C) favor 4-substitution, while higher temperatures (60–80°C) promote 2-substitution .

Q. How should researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

Contradictions often arise from:

- Byproduct formation : For example, ethyl tetrahydroquinoline derivatives may form via cyclization during quenching .

- Resolution steps :

HPLC-MS : Identifies low-abundance impurities.

DSC/TGA : Differentiates polymorphic forms or solvates.

X-ray crystallography : Confirms regiochemistry of substitution .

Q. What methodologies are recommended for studying the bioactivity of this compound derivatives?

- Analog design : Replace chloro groups with methoxy or amino functionalities to modulate electron density and binding affinity .

- In vitro assays : Screen for kinase inhibition or receptor antagonism (e.g., retinol-binding protein 4) using fluorescence polarization .

- SAR tables : Correlate substituent effects with IC₅₀ values to guide lead optimization .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.